molecular formula C20H18N4O5S B2920203 N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 868212-72-0

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2920203
CAS RN: 868212-72-0
M. Wt: 426.45
InChI Key: SKPKBMGEDUGATK-UHFFFAOYSA-N
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Description

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C20H18N4O5S and its molecular weight is 426.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Medicinal Applications : This compound belongs to a class of chemicals that have been synthesized and studied for their medicinal properties. For instance, Abdel-Wahab et al. (2008) discussed the synthesis of related thiosemicarbazides, triazoles, and Schiff bases, highlighting their antihypertensive α-blocking activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Such compounds, including those related to the query, may have applications in treating hypertension through their α-blocking capabilities.

Heterocyclic Chemistry : The compound is part of the broader category of chemicals involved in heterocyclic chemistry, which is fundamental in the development of pharmaceuticals. For example, Fadda et al. (2012) explored the utility of enaminonitriles in heterocyclic synthesis, leading to new pyrazole, pyridine, and pyrimidine derivatives (Fadda, Etman, El-Seidy, & Elattar, 2012). This research area is crucial for generating novel compounds with potential therapeutic effects.

Anticancer and Anti-inflammatory Applications : Some derivatives related to the compound have been synthesized for their potential anticancer and anti-inflammatory properties. For instance, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, showing promising results in cytotoxicity assays (Rahmouni et al., 2016).

Polymer Science : Beyond medicinal chemistry, compounds with structural similarities have been used in polymer science. Hsiao and Huang (1997) discussed the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids, which are essential for developing high-performance materials (Hsiao & Huang, 1997).

Heterocyclic Synthesis : The field of heterocyclic synthesis frequently explores compounds like the one for developing new chemical entities with potential applications in various industries, including pharmaceuticals and materials science. For example, El-Khawaga et al. (2009) investigated the synthesis of imidazopyrazolopyrimidines and related compounds, contributing to the diversity of heterocyclic compounds available for further study (El-Khawaga, El-Dean, Radwan, & Ahmed, 2009).

Future Directions

: Molport: N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxopiperidine-3-carboxamide : Chemsrc: 2-bromo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide : Benchchem: N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide : [Benchchem: 2-[(4-methylphenyl)sulfonylamino]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phen

properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-13-10-11-21-20(22-13)24-30(26,27)15-8-6-14(7-9-15)23-19(25)18-12-28-16-4-2-3-5-17(16)29-18/h2-11,18H,12H2,1H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPKBMGEDUGATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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